tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate

Basicity Reactivity Regiochemistry

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS 1279814-99-1, MFCD29037381) is a Boc-protected bicyclic diamine that serves as a key intermediate for the synthesis of conformationally restricted piperazine derivatives. The compound features a 6,8-diazabicyclo[3.2.2]nonane scaffold in which the N6 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, leaving the N8 nitrogen free for further functionalization.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B8013015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCC1CN2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(14)7-13-9/h9-10,13H,4-8H2,1-3H3
InChIKeyODIJLVISHRBOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate: Baseline Identity for Scientific Procurement


tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS 1279814-99-1, MFCD29037381) is a Boc-protected bicyclic diamine that serves as a key intermediate for the synthesis of conformationally restricted piperazine derivatives [1]. The compound features a 6,8-diazabicyclo[3.2.2]nonane scaffold in which the N6 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, leaving the N8 nitrogen free for further functionalization. With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 Da, the compound is commercially available at purities of ≥97% . It is primarily utilized in medicinal chemistry programs targeting sigma receptors, kappa opioid receptors, and delta opioid receptors, where the rigid bicyclic framework imposes conformational constraints that influence pharmacophore presentation [1].

Why Regioisomeric Boc-Protected Diazabicyclo[3.2.2]nonanes Are Not Interchangeable in Synthesis


Although several Boc-protected diazabicyclo[3.2.2]nonane regioisomers share the same molecular formula (C12H22N2O2) and molecular weight (226.32 Da), they cannot be substituted for one another without altering downstream synthetic outcomes or biological activity. The position of the Boc protecting group—whether at N6 (6,8-isomer), N3 (3,6-isomer), or N4 (1,4-isomer)—determines which nitrogen remains free for further derivatization, thereby dictating the spatial orientation of subsequent pharmacophoric elements . In the 6,8-isomer, the free N8 nitrogen is positioned three bonds away from the N6-Boc group across the three-carbon bridge, creating a specific N···N distance and dihedral angle. By contrast, in the 3,6-isomer (CAS 1214743-62-0) and the 1,4-isomer (CAS 1407156-18-6), the relative positions of the free and protected nitrogens differ, leading to distinct geometries of the final ligands . This geometric differentiation translates into quantifiable differences in receptor affinity: derivatives built from the 6,8-scaffold have demonstrated nanomolar potency at sigma-1 receptors (Ki = 11 nM for compound 23a) [1], whereas the 1,4-scaffold is predominantly employed as a basic catalyst (DBN) with no reported receptor activity . Therefore, choosing the correct regioisomer at the procurement stage is critical for ensuring the intended pharmacological or synthetic outcome.

Quantitative Differentiation Evidence for tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate vs. Closest Analogs


Predicted pKa of the Free Nitrogen Compared to the 3,6-Regioisomer

The predicted acid dissociation constant (pKa) of the secondary amine in 6,8-diazabicyclo[3.2.2]nonane is 10.56±0.20, whereas the 3,6-diazabicyclo[3.2.2]nonane regioisomer has a predicted pKa of 11.05±0.20 . Although these values are for the unsubstituted parent diamines rather than the Boc-protected forms, the relative difference of ~0.5 log units indicates that the N8 nitrogen of the 6,8-isomer is slightly less basic than the corresponding nitrogen in the 3,6-isomer. This difference can affect reactivity in acid-base sensitive transformations such as reductive amination, sulfonylation, or nucleophilic substitution, for which precise control of protonation state is required .

Basicity Reactivity Regiochemistry

Sigma-1 Receptor Affinity of 6,8-Scaffold Derivatives vs. 1,4-Scaffold Catalytic Utility

Derivatives built on the 6,8-diazabicyclo[3.2.2]nonane scaffold demonstrate high affinity for sigma-1 receptors, with compound 23a (6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane) displaying a Ki of 11 nM in radioligand binding assays [1]. In contrast, the 1,4-diazabicyclo[3.2.2]nonane isomer (DBN) is primarily known for its use as a strong organic base and catalyst for polyurethane production and organic transformations such as aldol condensations and Michael additions [2]. No sigma receptor binding activity has been reported for the 1,4-isomer or its Boc-protected derivatives.

Sigma Receptor Pharmacology Conformational Restriction

Commercial Purity and Storage Specification vs. The Unprotected Parent Scaffold

Commercially available tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate is supplied at ≥97% purity with recommended storage at 2-7°C . The parent 6,8-diazabicyclo[3.2.2]nonane (CAS 85555-10-8) is typically offered at 95% purity and may exhibit higher hygroscopicity and susceptibility to oxidative degradation due to the presence of two free secondary amines . The Boc-protected form thus offers enhanced storage stability and ease of handling in the laboratory.

Purity Stability Handling

Optimal Application Scenarios for tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate Based on Quantitative Evidence


Conformationally Restricted Sigma-1 Receptor Ligand Development

Investigators designing sigma-1 receptor ligands should use this 6,8-isomer as the starting scaffold because derivatives built on it have demonstrated Ki values as low as 11 nM at sigma-1 receptors [1]. The free N8 nitrogen allows attachment of pharmacophoric arylalkyl groups that project into the sigma-1 binding pocket, while the Boc group at N6 can be removed under mild acidic conditions to introduce a second substituent or to generate a hydrogen-bond donor. The 3,6- and 1,4-regioisomers have not been validated in sigma receptor binding studies and cannot substitute for this application.

Synthesis of Kappa Opioid Receptor Agonists with Defined Stereochemistry

In the stereoselective synthesis of kappa opioid agonists such as ent-23 (WMS-0121), the 6,8-diazabicyclo[3.2.2]nonane core with N6-Boc protection is essential for achieving the (1S,2R,5R)-configuration that yields Ki = 1.0 nM at kappa receptors [2]. The Boc group at N6 allows selective functionalization of N8 with the dichlorophenylacetyl moiety; using a regioisomer would invert the spatial arrangement of substituents and drastically reduce affinity.

Chiral Pool Synthesis from (S)-Glutamate for Enantiopure Bicyclic Intermediates

The established synthetic route to 6,8-diazabicyclo[3.2.2]nonanes proceeds from (S)-glutamate via a Dieckmann analogous cyclization [3]. The resulting Boc-protected ketone intermediates can be stereoselectively reduced to establish the C2 stereocenter. This chiral pool strategy, validated by Weigl and Wünsch, is specific to the 6,8-series; the 3,6- and 1,4-isomers are typically prepared via different routes and may not afford the same enantiomeric purity or stereochemical control. Researchers requiring enantiopure bicyclic piperazine analogues should therefore procure this specific isomer.

Stable Protected Intermediate for Multi-Step Medicinal Chemistry Campaigns

For medicinal chemistry programs that require a stable, storable bicyclic intermediate, tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate offers ≥97% purity with defined refrigerated storage (2-7°C) . This contrasts with the unprotected parent diamine, which is more hygroscopic and susceptible to oxidation. Procurement of the Boc derivative ensures consistent quality across batches, reducing variability in multi-step parallel synthesis.

Quote Request

Request a Quote for tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.